molecular formula C14H15N3O3 B12632299 3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid

3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid

Cat. No.: B12632299
M. Wt: 273.29 g/mol
InChI Key: ULQLNEKUPDASEI-UHFFFAOYSA-N
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Description

3-(4-Morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid is a heterocyclic compound that features a morpholine ring attached to a phenyl group, which is further connected to a pyrazole ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(morpholin-4-yl)benzaldehyde, which is then subjected to a series of reactions including condensation with hydrazine derivatives to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings .

Mechanism of Action

The mechanism by which 3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring and pyrazole moiety can form hydrogen bonds, π-π interactions, and hydrophobic interactions with target proteins, influencing their activity and function . These interactions can modulate biological pathways, leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid is unique due to its combination of a morpholine ring, a phenyl group, and a pyrazole ring with a carboxylic acid group. This structure provides a versatile scaffold for chemical modifications and interactions with biological targets, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

3-(4-morpholin-4-ylphenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C14H15N3O3/c18-14(19)13-9-12(15-16-13)10-1-3-11(4-2-10)17-5-7-20-8-6-17/h1-4,9H,5-8H2,(H,15,16)(H,18,19)

InChI Key

ULQLNEKUPDASEI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=NNC(=C3)C(=O)O

Origin of Product

United States

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